3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic structure, and a difluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in acetic acid or trifluoroacetic acid, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in biochemical research.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. For instance, modifications to the pyrazolo[1,5-a]pyrimidine core can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and fluorescent probes. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but with the difluoromethyl group at the 5-position.
7-Difluoromethylpyrazolo[1,5-a]pyrimidine: The difluoromethyl group is located at the 7-position, leading to different chemical and biological properties.
Uniqueness: 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the specific positioning of the difluoromethyl and carboxylic acid groups, which confer distinct reactivity and interaction profiles. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-6(10)5-2-12-13-3-4(8(14)15)1-11-7(5)13/h1-3,6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAJWLHTVVYPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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